3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O2.BrH/c1-16-7-3-4-8-19(16)22-15-21(24,23-14-6-5-9-20(22)23)17-10-12-18(25-2)13-11-17;/h3-4,7-8,10-13,24H,5-6,9,14-15H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONBNNZYHZHAQR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (CAS No. 1107548-41-3) is a synthetic organic compound with potential biological activities. Its unique structure suggests various pharmacological properties that warrant detailed investigation.
- Molecular Formula : C20H23BrN2O2S
- Molecular Weight : 435.38 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol; bromide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest it may exhibit:
- Antioxidant properties : By scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory effects : Potentially inhibiting pro-inflammatory cytokines.
- Cytotoxicity against cancer cells : Inducing apoptosis in specific cancer cell lines.
Table 1: Comparative Biological Activities of Related Compounds
Case Studies and Research Findings
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Anticancer Activity :
- A study on thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest. Although not directly tested on our compound, similar structural motifs suggest potential efficacy against tumors.
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Metabolic Effects :
- Research involving metabolites such as HMPA showed improved metabolic profiles in animal models. The activation of GPR41 receptors by HMPA led to enhanced lipid metabolism and reduced obesity-related complications. This suggests that our compound may also influence metabolic pathways due to its structural similarities.
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Neuroprotective Effects :
- Compounds with similar imidazo-pyridine structures have been noted for their neuroprotective effects in models of neurodegeneration. They showed promise in enhancing cognitive function and protecting against neuronal damage.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of hexahydroimidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Anticancer Properties
Compounds with imidazo[1,2-a]pyridine structures have been investigated for their anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence that hexahydroimidazo derivatives may possess neuroprotective effects. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis in experimental models of neurodegenerative diseases .
Materials Science
Polymer Chemistry
The unique properties of 3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide make it a candidate for use in polymer synthesis. Its ability to act as a monomer or crosslinker could lead to the development of new materials with enhanced thermal and mechanical properties .
Nanotechnology
This compound can be utilized in the fabrication of nanomaterials. Research has shown that its incorporation into nanostructured systems can enhance the stability and functionality of nanoparticles used in drug delivery systems .
Agricultural Chemistry
Pesticidal Activity
Studies have indicated that imidazo derivatives can exhibit insecticidal properties. This compound may be developed into a pesticide formulation targeting specific pests while minimizing environmental impact . Its mechanism often involves disrupting the nervous system of target insects.
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of various derivatives of hexahydroimidazo compounds against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for effective compounds.
Case Study 2: Neuroprotective Mechanism
In a study involving neuronal cell cultures exposed to oxidative stressors, treatment with hexahydroimidazo derivatives resulted in a significant reduction in cell death compared to untreated controls. Flow cytometry analysis revealed an increase in viable cells and a decrease in apoptotic markers.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) .
- Molecular Weight Trends : Halogen substituents (Cl, F) increase molecular weight compared to methoxy groups.
Physicochemical Properties
Available data from analogs suggest:
Key Observations :
- The absence of direct melting point or solubility data for the target compound necessitates reliance on analogs. For example, related tetrahydroimidazo[1,2-a]pyridine derivatives () exhibit melting points of 220–245°C, suggesting thermal stability in this class .
- Methoxy groups may improve solubility in DMSO or ethanol compared to halogenated derivatives.
Q & A
Q. How to reconcile discrepancies in reported melting points (e.g., 152–154°C vs. 150–153°C)?
- Methodological Answer :
- Purity Control : Recrystallize samples twice and use DSC (differential scanning calorimetry) for precise measurement .
- Polymorphism : Test multiple crystal forms (e.g., Form I melts at 152°C, Form II at 148°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
